

# Relebactam Technical Support Center: Strategies for Experimental Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relebactam*

Cat. No.: *B15564724*

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Welcome to the **Relebactam** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of **Relebactam** during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experimental results.

## Troubleshooting Guide: Common Issues with Relebactam Stability

This guide addresses specific issues that may arise during the handling and use of **Relebactam** in a laboratory setting.

Problem	Potential Cause	Recommended Solution
Inconsistent or unexpected experimental results.	Degradation of Relebactam in solution.	Prepare fresh solutions of Relebactam for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and is within its stability window. <sup>[1]</sup> Visually inspect solutions for any cloudiness or particulate matter before use.
Improper storage of Relebactam powder.	Store Relebactam sodium powder in a tightly sealed container in a dry, dark place. For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is the advised temperature. <sup>[1]</sup>	
Precipitation observed in Relebactam solutions.	Poor solubility in the chosen solvent.	Relebactam sodium is soluble in water and DMSO. If precipitation is observed, gentle warming or sonication may aid dissolution. For in vivo studies, specific formulation protocols should be followed.
Use of incompatible solvents or buffers.	There is limited public data on the compatibility of Relebactam with a wide range of laboratory reagents. It is advisable to perform small-scale compatibility tests if you are using a novel solvent system. <sup>[1]</sup>	
Loss of Relebactam activity over time in an ongoing	Hydrolysis or other degradation in aqueous	The stability of Relebactam in solution is critical for

experiment.

solution.

experimental accuracy. For its co-formulation, RECARBRIO™, the diluted solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated at 2°C to 8°C.[1][2] Avoid prolonged exposure of solutions to ambient temperatures.

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## Frequently Asked Questions (FAQs)

### 1. What are the recommended storage conditions for **Relebactam** sodium powder?

For short-term storage (days to weeks), it is recommended to keep **Relebactam** sodium powder in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C. The container should be kept tightly closed in a dry and well-ventilated area.

### 2. How should I prepare and store stock solutions of **Relebactam**?

**Relebactam** is soluble in DMSO at concentrations up to 70 mg/mL. When preparing stock solutions, it is advisable to use fresh, high-quality solvents. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Stored at -80°C, the stock solution can be stable for up to two years, and at -20°C, for up to one year.

### 3. What is the stability of **Relebactam** in aqueous solutions?

While specific data for **Relebactam** alone is limited, information on its co-formulation, RECARBRIO™ (imipenem, cilastatin, and **relebactam**), provides some guidance. Once reconstituted and diluted, the solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated (2°C to 8°C). It is important not to freeze aqueous solutions of RECARBRIO™. Extended stability studies on the co-formulation have

shown it to be stable for up to 12 hours at room temperature in certain infusion bags and up to 108 hours when refrigerated.

#### 4. What are the known degradation pathways for **Relebactam**?

**Relebactam** is a diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor. Its mechanism involves the formation of a stable acyl-enzyme intermediate with the  $\beta$ -lactamase enzyme. While this complex is stable, the primary non-enzymatic degradation pathway for similar molecules,  $\beta$ -lactams, is hydrolysis of the core ring structure. Forced degradation studies on the combination product containing **Relebactam** have been performed under acidic, basic, oxidative, and thermal stress conditions, though specific degradation products of **Relebactam** have not been detailed in the public literature.

#### 5. Is **Relebactam** compatible with common laboratory reagents?

As part of RECARBRIO™, **Relebactam** has been tested for compatibility with several injectable drugs and is compatible with dexmedetomidine, dopamine, epinephrine, fentanyl, heparin, midazolam, norepinephrine, and phenylephrine in 5% Dextrose Injection or 0.9% Sodium Chloride Injection. It is physically incompatible with propofol in these diluents. There is limited public data on the compatibility of **Relebactam** with a wide range of laboratory buffers and solvents. Therefore, it is recommended to perform small-scale compatibility tests before mixing **Relebactam** with other reagents.

## Data on Relebactam Stability and Storage

The following tables summarize the available quantitative data regarding the stability and storage of **Relebactam**.

Table 1: Recommended Storage Conditions for **Relebactam** Sodium Powder

Storage Duration	Temperature	Additional Conditions
Short-term (days to weeks)	0 - 4°C	Dry and dark place
Long-term (months to years)	-20°C	Dry and dark place

Table 2: Stability of **Relebactam** in Solution (as part of RECARBRIO™)

Storage Condition	Duration of Stability	Vehicle/Container
Room Temperature (up to 30°C)	At least 2 hours	Reconstituted and diluted solution
Refrigerated (2°C to 8°C)	At least 24 hours	Reconstituted and diluted solution
Room Temperature	Up to 12 hours	Certain infusion bags
Refrigerated	Up to 108 hours	Certain infusion bags

## Experimental Protocols

### Protocol for Assessing **Relebactam** Stability in an Aqueous Buffer

This protocol outlines a general method for evaluating the stability of **Relebactam** in a specific buffer solution over time using High-Performance Liquid Chromatography (HPLC).

#### 1. Materials:

- **Relebactam** sodium powder
- High-purity water (HPLC grade)
- Selected buffer components (e.g., phosphate, Tris-HCl)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., acetonitrile and a phosphate buffer, pH adjusted)
- Temperature-controlled incubator or water bath
- pH meter

#### 2. Preparation of **Relebactam** Solution:

- Prepare the desired aqueous buffer and adjust the pH to the target value.
- Accurately weigh **Relebactam** sodium powder and dissolve it in the buffer to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.22 µm filter to remove any particulates.

#### 3. Stability Study Setup:

- Aliquot the **Relebactam** solution into several vials.
- Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

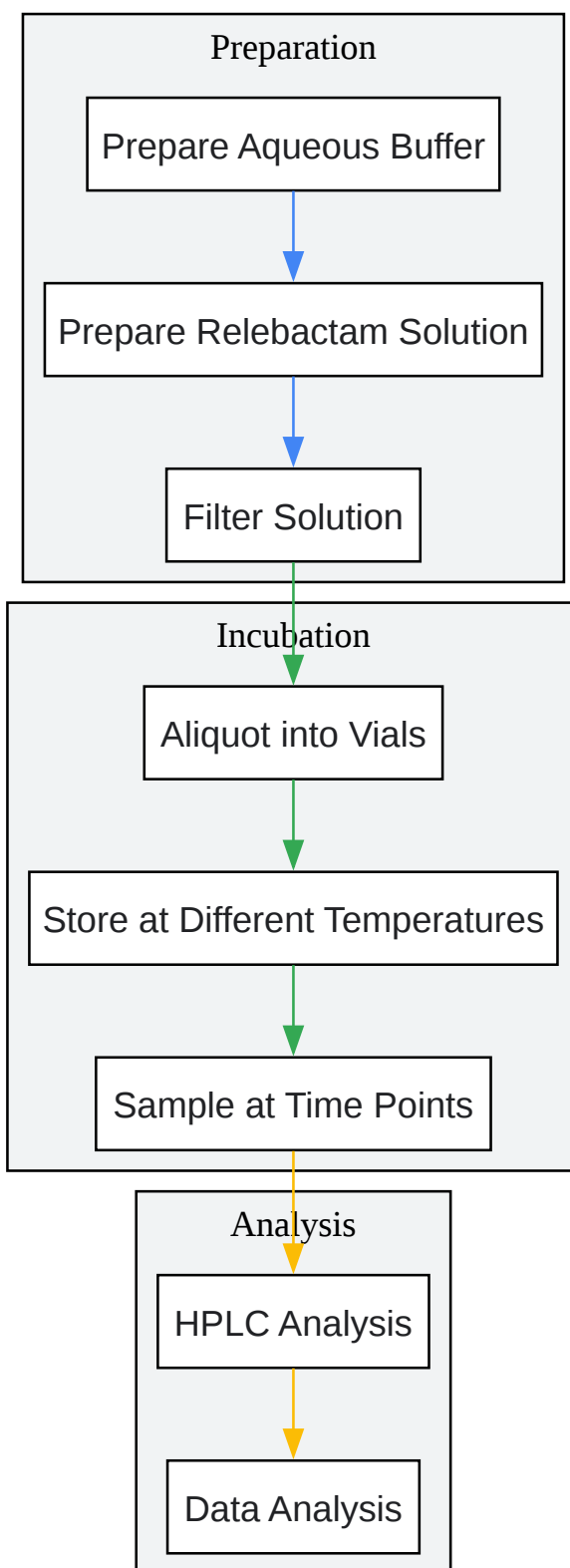
#### 4. HPLC Analysis:

- Set up the HPLC system with a suitable C18 column and mobile phase. A gradient or isocratic method may be used to achieve good separation of **Relebactam** from potential degradants.
- Equilibrate the column until a stable baseline is achieved.
- Inject a known volume of the **Relebactam** sample from each time point.
- Monitor the elution profile at a suitable UV wavelength (e.g., around 210 nm).
- Record the peak area of the intact **Relebactam**.

#### 5. Data Analysis:

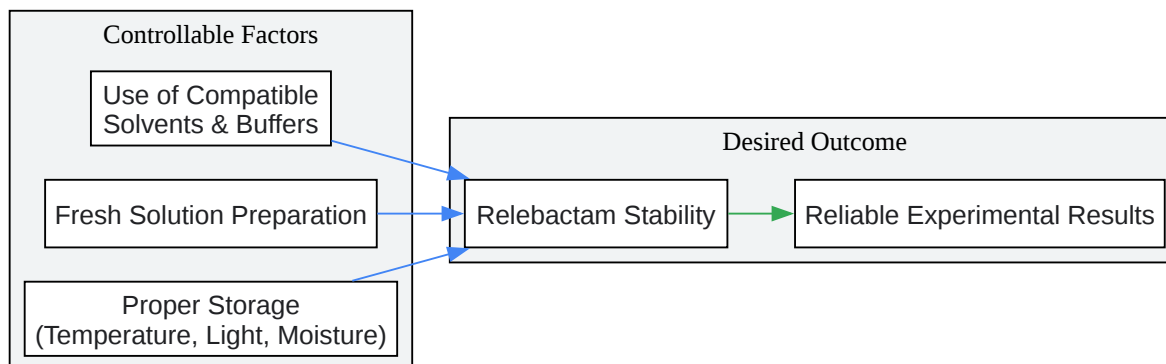
- Calculate the percentage of **Relebactam** remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of **Relebactam** remaining versus time for each temperature to determine the degradation kinetics.

## Visualizations



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Workflow for **Relebactam** Stability Testing.



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#### Key Factors for Ensuring **Relebactam** Stability.

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## References

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- To cite this document: BenchChem. [Relebactam Technical Support Center: Strategies for Experimental Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#strategies-to-prevent-degradation-of-relebactam-during-experiments]

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